molecular formula C9H4BrF2NO B598484 3-Bromo-5,7-difluoro-4-hydroxyquinoline CAS No. 1204812-11-2

3-Bromo-5,7-difluoro-4-hydroxyquinoline

Cat. No.: B598484
CAS No.: 1204812-11-2
M. Wt: 260.038
InChI Key: OZPIIUCCCJBNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5,7-difluoro-4-hydroxyquinoline is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of bromine and fluorine atoms at specific positions on the quinolinone ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,7-difluoro-4-hydroxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and fluorination of quinolinone derivatives under controlled conditions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,7-difluoro-4-hydroxyquinoline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The quinolinone ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinolinone derivatives, while oxidation and reduction can lead to different oxidation states of the quinolinone ring.

Scientific Research Applications

3-Bromo-5,7-difluoro-4-hydroxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Bromo-5,7-difluoro-4-hydroxyquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinolin-4(1H)-one: Lacks the fluorine atoms, which can affect its chemical and biological properties.

    5,7-Difluoroquinolin-4(1H)-one: Lacks the bromine atom, leading to different reactivity and activity profiles.

    3-Chloro-5,7-difluoroquinolin-4(1H)-one: Similar structure but with chlorine instead of bromine, which can influence its properties.

Uniqueness

3-Bromo-5,7-difluoro-4-hydroxyquinoline is unique due to the combined presence of bromine and fluorine atoms, which can enhance its chemical reactivity and biological activity compared to other similar compounds. This unique combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5,7-difluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO/c10-5-3-13-7-2-4(11)1-6(12)8(7)9(5)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPIIUCCCJBNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C(C2=O)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671109
Record name 3-Bromo-5,7-difluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204812-11-2
Record name 3-Bromo-5,7-difluoroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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